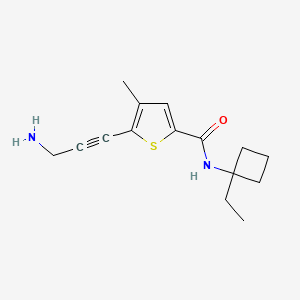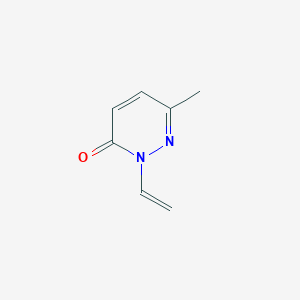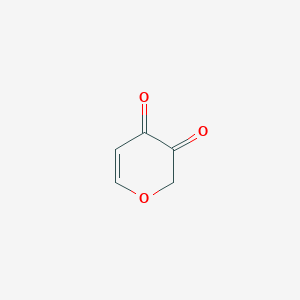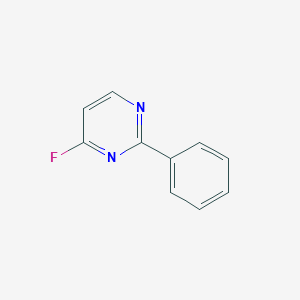
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide is a synthetic compound with a complex molecular structure. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Aminopropynyl Group: This step involves the addition of a 3-aminopropynyl group to the thiophene ring. This can be achieved through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine, using coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiophene derivatives with substituted functional groups.
Applications De Recherche Scientifique
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique electronic properties.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The interaction can lead to the modulation of specific biochemical pathways, resulting in the desired therapeutic effect. For example, if the compound exhibits anticancer activity, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Aminoprop-1-yn-1-yl)pyridine-3-carboxylate: A similar compound with a pyridine ring instead of a thiophene ring.
N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide: A compound lacking the aminopropynyl group.
Uniqueness
5-(3-Aminoprop-1-yn-1-yl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide is unique due to the presence of both the aminopropynyl and carboxamide groups on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C15H20N2OS |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
5-(3-aminoprop-1-ynyl)-N-(1-ethylcyclobutyl)-4-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H20N2OS/c1-3-15(7-5-8-15)17-14(18)13-10-11(2)12(19-13)6-4-9-16/h10H,3,5,7-9,16H2,1-2H3,(H,17,18) |
Clé InChI |
JGCJSSQSSXINMH-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC1)NC(=O)C2=CC(=C(S2)C#CCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-6-propylisothiazolo[5,4-d]pyrimidin-4(3aH)-one](/img/structure/B13111766.png)


![3-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13111780.png)
![4-Chloro-2-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B13111789.png)

![5-Ethoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13111803.png)


![3-(Prop-2-en-1-yl)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B13111815.png)

